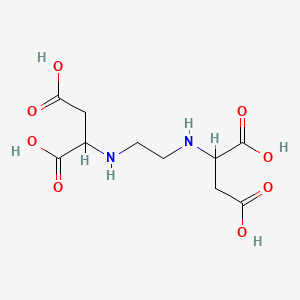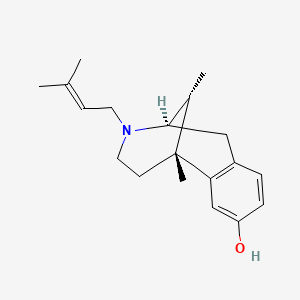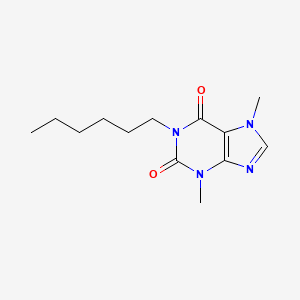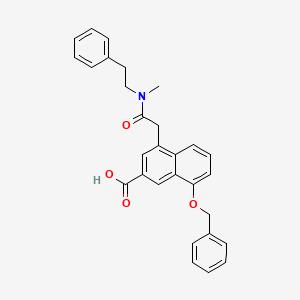
EDDS
Vue d'ensemble
Description
Trisodium ethylenediamine disuccinate is a water-soluble compound widely used in various industries, particularly in cosmetics and personal care products. It functions primarily as a chelating agent, binding to metal ions such as calcium and iron to prevent them from causing undesirable reactions that could affect product stability and efficacy . This compound is derived from ethylenediamine, sodium hydroxide, and succinic acid .
Applications De Recherche Scientifique
Trisodium ethylenediamine disuccinate has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Ethylenediamine-N,N’-disuccinic acid (EDDS) is primarily a chelating agent . Its main targets are metal ions , with which it forms stable, water-soluble complexes .
Mode of Action
This compound interacts with metal ions by forming stable water-soluble complexes . This interaction is due to the compound’s structure as an aminopolycarboxylic acid (APCA), which allows it to bind metal ions and form these complexes
Analyse Biochimique
Biochemical Properties
Trisodium ethylenediamine disuccinate plays a crucial role in biochemical reactions by forming stable complexes with metal ions. This property is particularly important in bioremediation, where it helps mobilize and remove heavy metals from contaminated environments. The compound interacts with various enzymes and proteins, including metal-dependent enzymes, by binding to metal ions and preventing their participation in catalytic processes. For example, Trisodium ethylenediamine disuccinate can inhibit the activity of metalloenzymes by chelating the metal cofactors required for their function .
Cellular Effects
Trisodium ethylenediamine disuccinate influences cellular processes by altering the availability of metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by chelating essential metal ions such as zinc, copper, and iron. This chelation can lead to changes in the activity of metal-dependent enzymes and transcription factors, ultimately impacting cellular functions. For instance, Trisodium ethylenediamine disuccinate has been shown to increase the bioavailability of heavy metals in plants, enhancing their uptake and accumulation .
Molecular Mechanism
The molecular mechanism of Trisodium ethylenediamine disuccinate involves its ability to form stable complexes with metal ions through its aminocarboxylic acid groups. This chelation process can inhibit or activate enzymes by altering the availability of metal cofactors. For example, Trisodium ethylenediamine disuccinate can inhibit the activity of metalloenzymes by binding to their metal cofactors, preventing them from participating in catalytic reactions. Additionally, the compound can influence gene expression by modulating the activity of metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trisodium ethylenediamine disuccinate can change over time due to its stability and degradation. The compound is known for its biodegradability, with a degradation period ranging from 7 to 30 days . Over time, the chelation of metal ions by Trisodium ethylenediamine disuccinate can lead to changes in cellular function, including alterations in enzyme activity and gene expression. Long-term studies have shown that the compound can enhance the uptake of heavy metals in plants, leading to increased accumulation in tissues .
Dosage Effects in Animal Models
The effects of Trisodium ethylenediamine disuccinate vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity. At high doses, Trisodium ethylenediamine disuccinate may exhibit toxic effects, including disruption of metal homeostasis and inhibition of essential metalloenzymes. Studies have shown that the compound can cause adverse effects on cellular function and overall health at high concentrations .
Metabolic Pathways
Trisodium ethylenediamine disuccinate is involved in various metabolic pathways, particularly those related to metal ion homeostasis. The compound interacts with enzymes and cofactors involved in metal transport and metabolism, influencing metabolic flux and metabolite levels. For example, Trisodium ethylenediamine disuccinate can affect the activity of enzymes involved in the synthesis and degradation of metal-containing compounds, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, Trisodium ethylenediamine disuccinate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and subsequently distributed to various cellular compartments. This distribution is influenced by the compound’s ability to form stable complexes with metal ions, which can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of Trisodium ethylenediamine disuccinate is determined by its interactions with metal ions and cellular components. The compound can be localized to specific compartments or organelles, such as the cytoplasm, vacuoles, and cell walls, depending on its binding interactions. For example, in plant cells, Trisodium ethylenediamine disuccinate has been observed to accumulate in cell walls and vacuoles, where it forms complexes with metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trisodium ethylenediamine disuccinate is synthesized through the condensation of ethylenediamine and succinic acid, followed by the addition of sodium hydroxide to form the trisodium salt . The reaction typically involves:
Condensation: Ethylenediamine reacts with succinic acid under controlled conditions.
Neutralization: Sodium hydroxide is added to neutralize the reaction mixture, forming the trisodium salt.
Purification: The resulting compound is purified to obtain the final product.
Industrial Production Methods
In industrial settings, the production of trisodium ethylenediamine disuccinate follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to facilitate the condensation and neutralization reactions.
Continuous Processing: The reactions are often carried out in a continuous process to enhance efficiency and yield.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium ethylenediamine disuccinate primarily undergoes chelation reactions, where it binds to metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
Chelation: The compound readily forms stable complexes with metal ions such as calcium, iron, and magnesium.
Conditions: These reactions generally occur in aqueous solutions at neutral to slightly alkaline pH levels.
Major Products Formed
The major products formed from the chelation reactions of trisodium ethylenediamine disuccinate are metal complexes, which are stable and water-soluble .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties but less biodegradable.
Tetrasodium iminodisuccinate: A structurally similar compound used in similar applications.
Uniqueness
Trisodium ethylenediamine disuccinate stands out due to its higher biodegradability compared to other chelating agents like EDTA . This makes it a more environmentally friendly option for various applications, particularly in industries focused on sustainability .
Propriétés
IUPAC Name |
(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]amino]ethylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZRWSNIWNFCIQ-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN[C@@H](CC(=O)O)C(=O)O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051852 | |
| Record name | Ethylenediamine-N,N′-disuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20846-91-7 | |
| Record name | Ethylenediamine-N,N′-disuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20846-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Ethylenediamine disuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020846917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Aspartic acid, N,N'-1,2-ethanediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediamine-N,N′-disuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediamine Disuccinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENEDIAMINEDISUCCINIC ACID, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WK2FGJ113 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does EDDS enhance the phytoextraction of heavy metals from contaminated soils?
A1: this compound forms strong complexes with heavy metal ions in the soil, increasing their solubility and mobility. This enhanced mobility facilitates the uptake and translocation of heavy metals by plant roots, leading to higher accumulation in plant tissues, a process known as phytoextraction. [, , , , , , , ]
Q2: Does the effectiveness of this compound in phytoextraction vary depending on the specific metal contaminant?
A2: Yes, the effectiveness of this compound varies depending on the target metal. Research has shown that this compound is particularly effective in enhancing the phytoextraction of copper (Cu) and zinc (Zn) but less effective for lead (Pb). [, , , ]
Q3: What are the implications of this compound application on soil microbial activity?
A3: Research suggests that this compound application, compared to traditional chelators like EDTA, has a less detrimental effect on soil microbial activity. Studies utilizing Biolog ECO MicroPlates have demonstrated that this compound-treated soils exhibit higher substrate utilization by soil microorganisms, indicating a healthier microbial community. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H16N2O8. Its molecular weight is 292.24 g/mol.
Q5: Is there any spectroscopic data available for the characterization of this compound and its metal complexes?
A5: Yes, Fourier Transform Infrared Spectroscopy (FTIR) has been used to characterize this compound and its metal complexes. FTIR analysis reveals changes in the number and strength of functional groups in the solution, explaining the enhanced chelating ability of this compound towards heavy metal ions. []
Q6: How does the performance of this compound in removing organic pollutants compare to other methods like UV-H2O2?
A6: Studies indicate that the UV-Fenton process utilizing this compound as a chelating agent exhibits higher efficiency in removing organic pollutants compared to UV-H2O2. For instance, the removal of Naphthenic acids (NAs) was significantly higher in the UV-EDDS-Fenton process than in UV-H2O2. []
Q7: Does the presence of organic matter or inorganic salts in water affect the effectiveness of this compound in pollutant removal?
A7: Yes, the presence of organic matter and inorganic salts can influence the effectiveness of this compound. Studies using this compound in a photo-Fenton process for treating pineapple processing wastewater showed that components like nitrites and carbonates can significantly impact the pollutant removal efficiency. []
Q8: How does this compound contribute to the activation of peroxymonosulfate (PMS) in electrochemical advanced oxidation processes?
A8: this compound forms a stable complex with iron (Fe), enhancing the redox cycle of Fe(III)-EDDS/Fe(II)-EDDS. This enhanced redox cycle effectively activates PMS, generating reactive oxygen species (ROS) like •OH, 1O2, and SO4•−, which are responsible for the degradation of organic pollutants. []
Q9: Have computational methods been employed to study the complexation of this compound with metal ions?
A9: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the complexation of this compound with various metal ions. These calculations provide insights into the stability, geometry, and electronic properties of the formed complexes. []
Q10: How does the structure of this compound, compared to EDTA, contribute to its biodegradability?
A10: The presence of succinate groups in the this compound molecule provides specific sites for enzymatic attack, facilitating its biodegradation. In contrast, EDTA lacks these susceptible sites, making it more resistant to biodegradation. []
Q11: What is the stability of this compound under different pH conditions?
A11: The stability of this compound can be influenced by pH. Studies have shown that the efficiency of this compound in removing pollutants through photo-Fenton processes can vary depending on the pH, with optimal performance observed under specific pH ranges. [, , ]
Q12: Is this compound considered a safer alternative to traditional chelating agents like EDTA in terms of environmental impact?
A12: this compound is often considered a more environmentally friendly option due to its biodegradability. Studies have shown that it degrades faster in the environment than EDTA, reducing the risk of heavy metal mobilization and leaching. [, , , , ]
Q13: Which analytical techniques are commonly employed to quantify this compound and heavy metal concentrations in environmental samples?
A13: Atomic Absorption Spectrometry (AAS) is widely used to determine heavy metal concentrations in various matrices, including plant tissues and soil extracts, in studies investigating this compound-assisted phytoextraction. [, ]
Q14: What are the environmental advantages of using this compound over traditional chelating agents like EDTA?
A14: this compound offers several environmental advantages over EDTA, primarily due to its biodegradable nature. Studies have shown that this compound degrades faster in the environment, minimizing the risk of persistent heavy metal complexes and potential leaching into groundwater. [, , , , ]
Q15: How does the solubility of this compound in water compare to other chelating agents, and how does this affect its application?
A15: this compound exhibits good solubility in water, which is a desirable property for its application in soil remediation and water treatment. This solubility facilitates the formation of complexes with heavy metal ions in solution, enhancing their removal from contaminated media. [, , ]
Q16: How does the biodegradability of this compound compare to EDTA in different environmental conditions?
A16: this compound generally demonstrates superior biodegradability compared to EDTA in various environmental conditions. Studies highlight that the presence of certain microorganisms and appropriate environmental factors accelerate the breakdown of this compound, reducing its persistence in the environment. [, , , ]
Q17: Are there any other biodegradable chelating agents being explored as alternatives to this compound for environmental remediation?
A17: Yes, researchers are investigating other biodegradable chelating agents like nitrilotriacetic acid (NTA) and citric acid (CA) as potential alternatives to this compound. While these chelators show promise, their effectiveness can vary depending on the specific metal contaminant and environmental conditions. [, , ]
Q18: Are there any strategies to recover and recycle this compound after its use in soil remediation or water treatment processes?
A18: Research on this compound recycling is ongoing. Some studies explore the use of ion exchange resins to recover this compound from treated solutions, allowing for its potential reuse and reducing the overall environmental footprint of remediation processes. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















